molecular formula C7H10N2O3S B3056233 3-Amino-4-methoxybenzenesulfonamide CAS No. 6973-08-6

3-Amino-4-methoxybenzenesulfonamide

Cat. No.: B3056233
CAS No.: 6973-08-6
M. Wt: 202.23 g/mol
InChI Key: NPWOQOWGIUVRAU-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-methoxybenzenesulfonamide typically involves the reduction of 3-nitro-4-methoxybenzenesulfonamide. The nitro compound can be synthesized by nitration of 4-methoxybenzenesulfonamide, followed by catalytic hydrogenation or chemical reduction using agents such as iron or zinc in acidic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-methoxybenzenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-3-methoxybenzenesulfonamide
  • 3-Amino-4-methylbenzenesulfonamide
  • 3-Amino-N-butyl-4-methoxybenzenesulfonamide

Comparison: 3-Amino-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in enzyme inhibition and anticancer activity .

Properties

IUPAC Name

3-amino-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWOQOWGIUVRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064530
Record name Benzenesulfonamide, 3-amino-4-methoxy-
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Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-08-6
Record name 3-Amino-4-methoxybenzenesulfonamide
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Record name Benzenesulfonamide, 3-amino-4-methoxy-
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Record name 3-Amino-4-methoxybenzenesulfonamide
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Record name Benzenesulfonamide, 3-amino-4-methoxy-
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Record name Benzenesulfonamide, 3-amino-4-methoxy-
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Record name 3-amino-4-methoxybenzenesulphonamide
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Synthesis routes and methods I

Procedure details

Quantity
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Reaction Step One
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Synthesis routes and methods II

Procedure details

0.1 mol (23.2 g) of 4-methoxy-5-nitrobenzenesulphonamide is dissolved in 300 ml of absolute alcohol and 10 g of nickel prepared by the RANEY process are added. The solution is hydrogenated at atmospheric pressure and at room temperature while stirring. The catalyst is separated and then washed with two portions of 50 ml of alcohol; the solution is concentrated under reduced pressure; the 3-amino-4-methoxybenzenesulphonamide crystallizes.
Quantity
23.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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